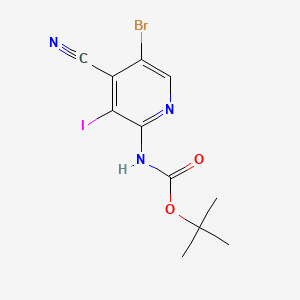
tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, cyano, and iodine substituents on a pyridine ring, along with a tert-butyl carbamate group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate typically involves multi-step reactions starting from pyridine derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyanation: Conversion of a suitable precursor to introduce a cyano group at the 4-position, often using copper(I) cyanide (CuCN) or similar reagents.
Iodination: Introduction of an iodine atom at the 3-position using iodine or iodinating agents like N-iodosuccinimide (NIS).
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and iodine positions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyridine ring can undergo oxidation to form N-oxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
- Substituted pyridines with various functional groups.
- Amines from the reduction of the cyano group.
- Biaryl compounds from coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine
- Explored for its role in the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparación Con Compuestos Similares
tert-Butyl (5-bromo-4-cyanothiazol-2-yl)carbamate: Similar structure but with a thiazole ring instead of pyridine.
tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate: Another thiazole derivative with similar functional groups.
Uniqueness:
- The combination of bromine, cyano, and iodine substituents on a pyridine ring is unique and provides distinct reactivity and binding properties.
- The tert-butyl carbamate group offers stability and protection during synthetic transformations.
Propiedades
Fórmula molecular |
C11H11BrIN3O2 |
|---|---|
Peso molecular |
424.03 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-8(13)6(4-14)7(12)5-15-9/h5H,1-3H3,(H,15,16,17) |
Clave InChI |
LUTMBRBLXIHUJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1I)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


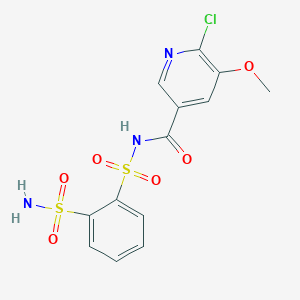
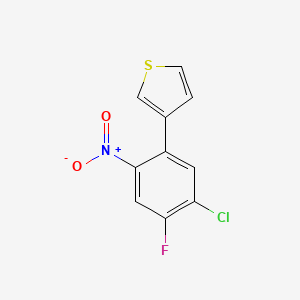
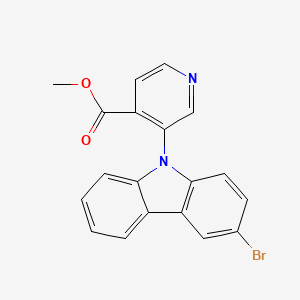

![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)

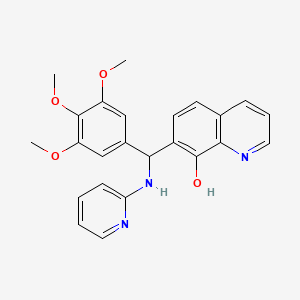
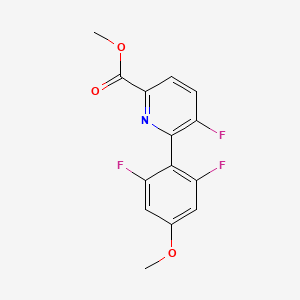

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
